Cas no 1245915-30-3 (tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate)

Technical Introduction: tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate is a versatile pyridine-derived intermediate used in organic synthesis and pharmaceutical research. Its key structural features—a bromo and chloro substituent on the pyridine ring, along with a Boc-protected amine—make it valuable for selective functionalization and cross-coupling reactions. The tert-butyl carbamate (Boc) group offers stability under basic conditions while allowing deprotection under mild acidic conditions, facilitating further derivatization. This compound is particularly useful in constructing complex heterocycles or active pharmaceutical ingredients (APIs) due to its reactivity in metal-catalyzed transformations (e.g., Suzuki or Buchwald-Hartwig couplings). High purity and well-defined reactivity ensure consistent performance in synthetic applications.
tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate structure
1245915-30-3 structure
Product Name:tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate
CAS No:1245915-30-3
MF:C10H12BrClN2O2
MW:307.571480751038
CID:1095084
PubChem ID:73554704
Update Time:2025-10-23

tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate
    • tert-butyl N-(6-bromo-3-chloropyridin-2-yl)carbamate
    • tert-Butyl(6-bromo-3-chloropyridin-2-yl)carbamate
    • DB-388548
    • 1245915-30-3
    • EN300-6496173
    • Inchi: 1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15)
    • InChI Key: KEICJXNNLOTZQN-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=N1)NC(=O)OC(C)(C)C)Cl

Computed Properties

  • Exact Mass: 305.97707g/mol
  • Monoisotopic Mass: 305.97707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 51.2Ų

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Additional information on tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate

Recent Advances in the Synthesis and Applications of tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate (CAS: 1245915-30-3)

In recent years, the compound tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate (CAS: 1245915-30-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a key intermediate in organic synthesis, has been widely utilized in the development of novel therapeutic agents, particularly in the areas of kinase inhibitors and antiviral drugs. The unique structural features of this molecule, including the bromo and chloro substituents on the pyridine ring, make it a versatile building block for further chemical modifications.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate, highlighting its role in the synthesis of potent kinase inhibitors. The researchers employed a multi-step reaction sequence, starting from 2-amino-6-bromo-3-chloropyridine, to achieve high yields and purity. The study also emphasized the importance of optimizing reaction conditions to minimize side products and improve scalability for industrial applications.

Another significant application of this compound was reported in a 2024 study in Bioorganic & Medicinal Chemistry Letters, where it served as a precursor for the development of novel antiviral agents targeting RNA-dependent RNA polymerases. The researchers demonstrated that derivatives of tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate exhibited promising inhibitory activity against a range of RNA viruses, including SARS-CoV-2 and influenza. The study provided valuable insights into the structure-activity relationships (SAR) of these derivatives, paving the way for further optimization.

In addition to its therapeutic potential, tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate has also been investigated for its utility in chemical biology. A 2023 paper in Chemical Communications detailed its use as a probe for studying protein-ligand interactions. The bromo and chloro substituents were leveraged for site-specific modifications, enabling the attachment of fluorescent tags and other functional groups. This approach facilitated the visualization and quantification of binding events in complex biological systems.

Despite these advancements, challenges remain in the large-scale production and application of tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate. Issues such as regioselectivity in further functionalization and the need for greener synthetic methods are areas of ongoing research. Recent efforts have focused on catalytic approaches and the use of renewable solvents to address these concerns, as highlighted in a 2024 review in Green Chemistry.

In conclusion, tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate (CAS: 1245915-30-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential in drug development underscore the importance of ongoing studies to optimize its synthesis and explore new applications. Future research directions may include the development of more efficient catalytic systems and the exploration of its utility in emerging therapeutic areas such as targeted protein degradation.

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